[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid
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Overview
Description
[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid is a compound belonging to the quinazoline derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid typically involves the reaction of benzoxazinone derivatives with various amines under different conditions. For instance, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate can be prepared and reacted with primary aromatic amines such as aniline, p-chloro aniline, and p-methoxy aniline . The reaction conditions often involve heating under reflux in solvents like dry pyridine or ethanol .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid include other quinazoline derivatives such as:
Quinazolinone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiazoloquinazolines: Studied for their potential pharmacological effects.
Thioxopyrimidines: Investigated for their various biological activities, including antioxidant and anticancer properties.
Uniqueness
This compound is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the sulfanyl group and the quinazoline core structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
62574-39-4 |
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Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-benzo[g]quinazolin-5-ylsulfanylacetic acid |
InChI |
InChI=1S/C14H10N2O2S/c17-13(18)7-19-14-10-4-2-1-3-9(10)5-12-11(14)6-15-8-16-12/h1-6,8H,7H2,(H,17,18) |
InChI Key |
VNHXWZYNXJGXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2SCC(=O)O)C=NC=N3 |
Origin of Product |
United States |
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